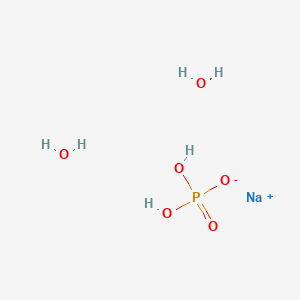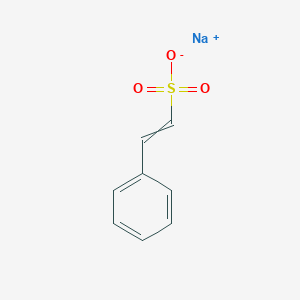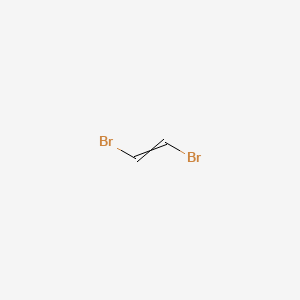
2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a buta-1,3-diene moiety, which is a conjugated diene, linked to two thiophene rings. The unique structure of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene makes it an interesting subject for research in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene can be achieved through several methods. One common approach involves the use of alkylbenzenes as precursors. Under visible-light photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), alkylbenzenes undergo oxidative dehydrogenation to form olefins, which are then transformed into buta-1,3-dienes via a dehydrogenative C–H homocoupling reaction . This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene typically involves the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction between olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex, can yield 1,4-diarylbuta-1,3-dienes with good chemical selectivity and group tolerance . This method is advantageous for its high yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of signaling pathways, enzyme activities, and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,2’-Bithiophene: Consists of two thiophene rings linked by a single bond.
2,2’-Dithiophene: Similar to 2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene but lacks the buta-1,3-diene moiety.
Uniqueness
2,2’-(Buta-1,3-diene-1,4-diyl)dithiophene is unique due to its conjugated diene structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials, where its conjugation can enhance charge transport and stability .
Properties
IUPAC Name |
2-(4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696695 |
Source


|
| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23354-93-0 |
Source


|
| Record name | 2,2'-(Buta-1,3-diene-1,4-diyl)dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














